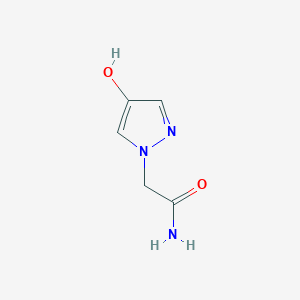

2-(4-Hydroxy-1H-pyrazol-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxypyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-5(10)3-8-2-4(9)1-7-8/h1-2,9H,3H2,(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEBDHVVTGPRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Hydroxy 1h Pyrazol 1 Yl Acetamide and Its Analogues

Strategies for the Construction of the 4-Hydroxypyrazole Core

The formation of the 4-hydroxypyrazole ring system is a critical first step in the synthesis of the target compound. Various strategies have been developed to achieve this, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclocondensation Approaches Utilizing Keto-Esters and Hydrazines

The reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative is a classical and widely employed method for pyrazole (B372694) synthesis. To obtain the 4-hydroxypyrazole core, derivatives of malonic acid are often utilized as the 1,3-dicarbonyl equivalent. For instance, the cyclocondensation of diethyl malonate or its derivatives with hydrazine hydrate (B1144303) can yield 4-hydroxypyrazoles, which exist in tautomeric equilibrium with pyrazolones. nih.gov

A notable advancement in this area is the development of multi-component reactions. One such approach involves a one-pot synthesis where the presence of alcohols under basic conditions can lead to the formation of fully substituted 4-hydroxypyrazoles. beilstein-journals.org X-ray crystallographic analysis of the products from these reactions has confirmed the predominant existence of the 4-hydroxypyrazole tautomer over the pyrazolone (B3327878) form. beilstein-journals.org These multi-component strategies offer the advantage of molecular diversity by allowing for the introduction of various substituents in a single synthetic operation.

| Precursors | Reagents & Conditions | Product | Yield | Reference |

| Diethyl malonate, Hydrazine hydrate | Elevated temperatures | 4-Hydroxypyrazole | Moderate | nih.gov |

| Diethyl ethoxymethylenemalonate, Hydrazine hydrate | Room Temperature | Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | Good | nih.gov |

| Various aldehydes, malononitrile, hydrazine | Basic conditions, alcohol solvent | Substituted 4-hydroxypyrazoles | Moderate to Good | beilstein-journals.org |

Tandem Knoevenagel–Michael Reactions

Tandem reactions that form multiple bonds in a single operation are highly sought after for their efficiency. The Knoevenagel condensation followed by a Michael addition is a powerful tool in heterocyclic synthesis. In the context of pyrazole chemistry, this tandem reaction is prominently used in the synthesis of bis-pyrazolone derivatives. nih.gov Typically, an aldehyde reacts with two equivalents of a pyrazolone. The first equivalent undergoes a Knoevenagel condensation with the aldehyde to form a reactive enone intermediate. This intermediate then rapidly undergoes a Michael addition with the second equivalent of the pyrazolone to yield a bis-pyrazolone. nih.gov

While this methodology is well-established for creating dimeric structures, its direct application to the synthesis of monomeric 4-hydroxypyrazoles from simpler, acyclic precursors is less common. The challenge lies in controlling the reactivity to favor the intramolecular cyclization that would lead to a 4-hydroxypyrazole over the intermolecular Michael addition. However, the principles of this tandem reaction are being explored for the generation of diverse heterocyclic scaffolds.

| Reactant 1 | Reactant 2 | Product Type | Key Features | Reference |

| Aldehyde | Pyrazolone (2 equiv.) | Bis-pyrazolone | Knoevenagel condensation followed by Michael addition | nih.gov |

| Reducing Sugar | Pyrazolone (2 equiv.) | Double addition product | Mild conditions, rapid reaction | nih.gov |

Derivatives from Substituted Pyrazolones

The chemical transformation of pre-existing pyrazole rings is another viable route to 4-hydroxypyrazoles. This approach often involves the synthesis of a pyrazolone intermediate which is then chemically modified. For example, a pyrazole can be synthesized from a β-keto ester and a hydrazine, which can then be subjected to further reactions. afinitica.com

A more direct method involves the reaction of 3-amino-5-hydroxy-4-phenylazo-1H-pyrazole with chloroacetyl chloride to yield N-(4-(2-phenyldiazenyl)-2,5-dihydro-3-hydroxy-1H-pyrazol-5-yl)-2-chloroacetamide. bibliomed.org This demonstrates the derivatization of a pre-formed hydroxypyrazole core.

Introduction of the Acetamide (B32628) Moiety at the N1-Position of the Pyrazole Ring

Once the 4-hydroxypyrazole core is synthesized, the next crucial step is the introduction of the acetamide group at the N1 position. This is typically achieved through N-alkylation or acylation pathways.

N-Alkylation Reactions of Pyrazoles with Halogenated Acetamide Precursors

The direct N-alkylation of the pyrazole ring with a suitable electrophile is a common and effective method for introducing substituents at the nitrogen atoms. For the synthesis of 2-(4-Hydroxy-1H-pyrazol-1-yl)acetamide, this involves the reaction of 4-hydroxypyrazole with a 2-haloacetamide, such as 2-chloroacetamide (B119443). The reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. researchgate.net

The synthesis of the required N-substituted 2-chloroacetamide precursors is straightforward, generally involving the chloroacetylation of the corresponding amine. researchgate.net A variety of N-aryl-2-chloroacetamides can be synthesized and subsequently used to alkylate the pyrazole ring, allowing for the creation of a diverse library of analogues. researchgate.netresearchgate.net For instance, the reaction of substituted anilines with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-aryl-2-chloroacetamides in good yields. researchgate.net These can then be reacted with 4-hydroxypyrazole in a solvent such as DMF with a base like potassium carbonate to afford the desired N-alkylated products. researchgate.net

| Pyrazole Derivative | Alkylating Agent | Base/Solvent | Product | Yield | Reference |

| Substituted pyrazole | N-aryl-2-chloroacetamide | K2CO3/DMF | N-Aryl-2-(pyrazol-1-yl)acetamide | High | researchgate.net |

| 3-Amino-5-hydroxy-4-phenylazo-1H-pyrazole | Chloroacetyl chloride | Not specified | N-(4-(2-phenyldiazenyl)-2,5-dihydro-3-hydroxy-1H-pyrazol-5-yl)-2-chloroacetamide | Not specified | bibliomed.org |

| 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | N-aryl-2-chloroacetamides | K2CO3/KI/DMF | S-alkylated products | High | researchgate.net |

Acylation Pathways (e.g., via Hydrazide Intermediates)

An alternative to direct N-alkylation is a pathway involving acylation, often proceeding through a hydrazide intermediate. This is particularly relevant in peptide synthesis, where peptide hydrazides are used to generate acyl pyrazoles. These acyl pyrazoles then act as activated acyl donors for subsequent reactions. chemmethod.com

This strategy can be adapted for the synthesis of this compound. The process would involve the initial formation of a 4-hydroxypyrazole-1-carbohydrazide. This hydrazide can then be activated, for example, with acetylacetone (B45752) under acidic conditions to form a reactive acyl pyrazole intermediate. This intermediate can then be subjected to ammonolysis or reaction with a suitable nitrogen nucleophile to form the final acetamide product. This method offers mild reaction conditions and high chemoselectivity.

| Starting Material | Key Intermediate | Reagents/Conditions | Application | Reference |

| Peptide hydrazide | Peptide acyl pyrazole | Acetylacetone, acidic pH | Peptide ligation | chemmethod.com |

| Galloyl hydrazide | Hydrazone | Aromatic ketones, POCl3/DMF | Synthesis of 4-formyl pyrazoles | chemmethod.com |

Multi-Step Synthesis from Common Precursors (e.g., Ethyl 2-(1H-pyrazol-1-yl)acetate)

The synthesis of this compound from readily available starting materials is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A common and logical precursor for the N-acetamide side chain is ethyl 2-(1H-pyrazol-1-yl)acetate. The general strategy involves the initial formation of this N-substituted pyrazole ester, followed by the introduction of the hydroxyl group at the C4 position of the pyrazole ring, and finally, the conversion of the ethyl ester to the primary acetamide.

One plausible synthetic pathway begins with the N-alkylation of pyrazole with ethyl chloroacetate. This reaction, typically carried out in the presence of a base, yields ethyl 2-(1H-pyrazol-1-yl)acetate (1) researchgate.net. The subsequent introduction of the hydroxyl group at the C4 position is a critical step. Direct electrophilic hydroxylation of the pyrazole ring can be challenging. A more controlled method involves a functionalization/oxidation sequence. For instance, the pyrazole ring can be first brominated or lithiated at the C4 position, followed by conversion to a boronic acid ester, such as a pinacol (B44631) ester chemicalbook.com. Oxidation of the pyrazole-4-boronic acid pinacol ester intermediate with an oxidizing agent like hydrogen peroxide under basic conditions furnishes the desired 4-hydroxypyrazole core chemicalbook.com.

The final step is the amidation of the ethyl ester. This transformation can be achieved by treating the ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate intermediate with aqueous or alcoholic ammonia (B1221849) at elevated temperatures and pressures, or by a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with ammonia using a standard peptide coupling agent. An alternative route to a similar functional group involves converting the ester to an acetohydrazide by reacting it with hydrazine hydrate, which can then be further modified researchgate.net.

Table 1: Proposed Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Pyrazole | Ethyl chloroacetate, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Ethyl 2-(1H-pyrazol-1-yl)acetate |

| 2 | Ethyl 2-(1H-pyrazol-1-yl)acetate | 1. NBS or Br₂ (for C4-bromination)2. n-BuLi, B(OiPr)₃, then Pinacol (for boronic ester formation)3. H₂O₂, NaOH (for oxidation) | Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate |

Emerging Green Chemistry Techniques in Pyrazolyl Acetamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact and improve sustainability. nih.gov These strategies focus on the use of environmentally benign solvents, renewable resources, energy-efficient processes, and atom-economical reactions. nih.govjetir.org

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. For pyrazole synthesis, water and ethanol (B145695) have been explored as green alternatives. scholarsportal.info For instance, certain multicomponent reactions for pyrazole synthesis can be carried out efficiently in water, which simplifies workup and reduces toxic waste. scholarsportal.info The use of readily available, inexpensive, and non-toxic catalysts, such as ammonium (B1175870) chloride in the Knorr pyrazole synthesis, represents another green approach that avoids harsh acidic or basic conditions. jetir.org

Energy Efficiency: Microwave-assisted synthesis is an important green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. This method has been successfully applied to the multi-step synthesis of pyrazole derivatives, including cyclocondensation and subsequent functionalization steps. afinitica.com The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reaction profiles.

Atom Economy and Waste Reduction: Green synthetic strategies emphasize atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. jetir.org One-pot and multicomponent reactions are particularly valuable in this regard, as they combine several synthetic steps into a single operation, reducing the need for intermediate isolation, purification, and the associated solvent waste. scholarsportal.inforesearchgate.net Avoiding unnecessary derivatization, such as the use of protecting groups, is another key principle that simplifies synthesis and minimizes waste. jetir.org

Table 3: Green Chemistry Approaches in Pyrazole Synthesis

| Green Chemistry Principle | Technique/Reagent | Advantages | Reference |

|---|---|---|---|

| Safer Solvents | Use of water or ethanol | Reduced toxicity, biodegradability, simplified workup | scholarsportal.info |

| Energy Efficiency | Microwave-assisted heating | Drastically reduced reaction times, lower energy use, often higher yields | afinitica.com |

| Use of Renewable Feedstocks | Solvents derived from biomass (e.g., ethanol) | Reduced reliance on fossil fuels | jetir.org |

| Safer Catalysts | Use of non-toxic catalysts (e.g., NH₄Cl) | Avoids hazardous reagents, milder reaction conditions | jetir.org |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.

Structure Activity Relationship Sar and Structural Optimization

Influence of Substituents on the Pyrazole (B372694) Ring (Positions 3, 4, 5)

The pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. researchgate.netglobalresearchonline.net Substitutions at the carbon atoms C3, C4, and C5 can significantly modulate the electronic properties, conformation, and ultimately the biological activity of the molecule. researchgate.net

The hydroxyl (-OH) group at the C4 position of the pyrazole ring is a key functional group that can significantly influence the compound's biological profile. As an electron-donating group, it can increase the electron density of the pyrazole ring. researchgate.net This hydroxyl group can also participate in hydrogen bonding interactions with biological targets such as enzymes or receptors, which is often a critical factor for potent biological activity. researchgate.netorientjchem.org The presence of hydroxyl substituents on aromatic rings in similar pyrazoline structures has been shown to enhance antidepressant activity.

The electronic nature of the substituent at the C4 position of the pyrazole ring plays a pivotal role in its reactivity and biological interactions. The C4 position is naturally electron-rich, making it susceptible to electrophilic attack. quora.com

Electron-donating groups (EDGs) at C4, such as hydroxyl or methoxy groups, further increase the electron density of the ring. In some pyrazole derivatives, EDGs have been shown to enhance biological activities like antidepressant effects. Conversely, in other systems, EDGs on the aryl ring of chromene precursors favored certain chemical reactions more than electron-withdrawing groups. nih.gov Studies on substituted pyrazoles have indicated that electron-donating substituents can lower the energy barrier for proton transfer, impacting the tautomeric equilibrium. nih.gov

Electron-withdrawing groups (EWGs) at C4, such as nitro or cyano groups, decrease the electron density of the pyrazole ring. researchgate.net This can influence the binding affinity of the molecule to its biological target. In many cases, the introduction of EWGs on an aryl unit attached to a pyrazole has been shown to enhance antimicrobial activity. nih.gov However, in the specific case of 4-substituted pyrazoles, an opposite correlation has been observed where electron-withdrawing groups can disrupt cyclic delocalization. rsc.org

The following table summarizes the general effects of substituents at the C4 position of a pyrazole ring:

| Substituent Type | Example Groups | Effect on Pyrazole Ring | General Impact on Biological Activity |

| Electron-Donating | -OH, -OCH3, -NH2 | Increases electron density | Can enhance activity through hydrogen bonding and increased nucleophilicity. |

| Electron-Withdrawing | -NO2, -CN, -CF3 | Decreases electron density | Can enhance activity by altering binding interactions or metabolic stability. |

The introduction of aryl or heteroaryl groups at these positions can lead to a variety of effects:

Steric Influence : The size and conformation of aryl or heteroaryl substituents can influence how the molecule fits into the binding site of a biological target. researchgate.net

Electronic Effects : The electronic properties of the aryl or heteroaryl ring (i.e., the presence of electron-donating or electron-withdrawing groups on that ring) can modulate the electronic character of the pyrazole core. mdpi.com

Additional Binding Interactions : Aryl and heteroaryl rings can participate in π-π stacking or other non-covalent interactions with the target protein, potentially increasing binding affinity. scispace.com

For instance, in a series of pyrazolo[1,5-a]pyridine inhibitors of the herpes virus, significant changes in antiviral activity were observed by altering the heteroatom basicity and orientation of the group at C3. nih.gov Similarly, in a study of pyrazole derivatives as anticancer agents, the physicochemical properties of the substituent on a phenyl ring attached to the pyrazole nucleus were found to affect the anticancer activity. mdpi.com

The following table provides examples of how aryl/heteroaryl substituents at C3 and C5 can influence activity:

| Position | Substituent Type | Example | Observed Effect |

| C3 | Heteroaryl | Pyridine | Altered antiviral activity in pyrazolo[1,5-a]pyridines. nih.gov |

| C5 | Substituted Phenyl | p-Trifluoromethylphenyl | Potent anticancer activity in certain pyrazole derivatives. mdpi.com |

Elucidating the Role of the Acetamide (B32628) Moiety

The 2-(1H-pyrazol-1-yl)acetamide portion of the molecule is not merely a linker but an active contributor to the compound's pharmacological profile. The amide bond and the potential for substitution on the nitrogen atom are key areas for structural modification.

Modification of the acetamide nitrogen with different substituents can significantly impact the compound's properties, including its binding affinity and lipophilicity. nih.gov In a study on pyrazolopyrimidine acetamides, N,N-disubstitution on the terminal acetamide was shown to be a viable strategy for introducing chemical diversity without sacrificing affinity for the translocator protein (TSPO). nih.govnih.gov

Key findings from related studies include:

Alkyl Substitutions : The length and branching of N-alkyl chains can influence lipophilicity and binding affinity. For instance, N-alkyl substitutions of up to five carbons in length exhibited affinities analogous or better than a reference compound in one study. nih.gov

Aryl Substitutions : The introduction of a phenyl ring can sometimes rescue binding affinity. A heterozygous phenyl-ethyl substitution pattern was found to be particularly favorable in one series of TSPO ligands. nih.gov

Alicyclic Substitutions : Constrained alicyclic derivatives have been shown to exhibit poor binding affinity in some cases, suggesting that conformational flexibility of the N-substituents can be important. nih.gov

The following table summarizes the effects of N-substitution on the acetamide moiety in a related series of compounds:

| N-Substituent(s) | Effect on Binding Affinity | Reference |

| N-alkyl (1-5 carbons) | Maintained or improved | nih.gov |

| N,N-dibenzyl | Significantly decreased | nih.gov |

| N-phenyl, N-ethyl | Markedly increased | nih.gov |

| Alicyclic (e.g., piperidinyl) | Very poor | nih.gov |

The acetamide linker provides a degree of conformational flexibility to the molecule, allowing it to adopt different spatial arrangements. This flexibility is due to the potential for rotation around the single bonds of the linker. The relative orientation of the pyrazole ring and the acetamide group can be crucial for optimal interaction with a biological target.

While specific studies on the rotational isomerism of the acetamide linker in 2-(4-Hydroxy-1H-pyrazol-1-yl)acetamide are not extensively detailed in the provided context, the general principles of conformational analysis apply. The planarity of the amide bond and the potential for steric hindrance from substituents on both the pyrazole ring and the acetamide nitrogen will influence the preferred conformations. In related pyrazole-based inhibitors, a rigid diphenyl pyrazole core was found to lack the flexibility required for selective binding to a particular enzyme isoform, highlighting the importance of conformational adaptability. scispace.com

Bioisosteric Replacements of the Acetamide Group

The acetamide group of this compound is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with biological targets. However, to improve metabolic stability, potency, and selectivity, or to explore novel intellectual property, researchers frequently employ bioisosteric replacement strategies. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.

Several heterocyclic rings have been investigated as bioisosteres for the acetamide moiety. For instance, in a study on pyrazolopyrimidine-based ligands, N,N-disubstitutions of the terminal acetamide were explored to elucidate new structure-activity relationships. nih.gov The introduction of various alkyl, alicyclic, aryl, and heterocyclic pendants on the acetamide nitrogen demonstrated that these modifications can significantly impact binding affinity. nih.gov For example, a heterozygous phenyl-ethyl substitution pattern on the acetamide resulted in a ligand with picomolar activity, showcasing the potential for substantial affinity gains through acetamide modification. nih.gov Conversely, disubstitution with bulky groups like benzyl was found to be detrimental to affinity. nih.gov

Common bioisosteric replacements for the amide bond include five-membered aromatic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles. These heterocycles are often able to mimic the hydrogen bond accepting and donating properties of the amide group. In a study focused on 1H-indazole-bearing neuroprotective agents, the bioisosteric replacement of an amide with a 1,2,4-oxadiazole ring led to the discovery of a potent and selective human monoamine oxidase B (MAO-B) inhibitor. nih.gov This highlights the utility of such replacements in enhancing biological activity and selectivity.

The following table illustrates potential bioisosteric replacements for the acetamide group in this compound, based on established principles in medicinal chemistry.

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| -NH-CO-CH₃ | 1,2,4-Oxadiazole | Mimics hydrogen bond acceptor/donor properties, metabolically more stable. |

| -NH-CO-CH₃ | 1,3,4-Oxadiazole | Similar electronic and steric profile to the amide bond. |

| -NH-CO-CH₃ | Triazole | Can act as both hydrogen bond donor and acceptor, enhancing binding interactions. |

| -NH-CO-CH₃ | Thiazole | Introduces different electronic properties while maintaining a similar spatial arrangement. nih.gov |

Comprehensive Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR study on this compound was not identified, numerous studies on related pyrazole derivatives provide a framework for how such an analysis would be conducted. nih.govnih.gov

A typical QSAR study involves the calculation of a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with the biological activity of the compounds using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors identified several key descriptors that influence their inhibitory activity. acs.org The study found an inverse relationship between descriptors such as BCUT (related to atomic charges and connectivity), density, and logP (lipophilicity) and the biological activity. acs.org Conversely, a direct relationship was observed with descriptors related to atom and bond counts, and partial charges. acs.org

The following table presents a hypothetical set of descriptors that could be used in a QSAR analysis of this compound analogs, based on findings from related pyrazole QSAR studies.

| Descriptor Class | Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its fit within the binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

A robust QSAR model for this compound analogs would enable the prediction of the biological activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Scaffold Hopping Strategies for Enhanced Biological Profiles

Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one, while maintaining the essential pharmacophoric features required for biological activity. uniroma1.itslideshare.net This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and new intellectual property.

For a molecule like this compound, the 4-hydroxypyrazole core is the central scaffold. Scaffold hopping strategies would aim to replace this pyrazole ring with other heterocyclic systems that can present the key pharmacophoric elements—the hydroxyl group and the N-acetamide side chain—in a similar spatial orientation.

One example of scaffold hopping applied to pyrazole structures involved the design of novel C4-benzyl pyrazolines as selective CB2 receptor ligands, starting from known pyrazole-based antagonists. nih.gov This demonstrates the feasibility of modifying the pyrazole core to achieve different biological outcomes. In another instance, a pyrazole scaffold was replaced with an imidazole ring in a series of P2X(7) receptor antagonists, leading to potent compounds with improved metabolic stability. researchgate.net

The following table outlines potential scaffold hops for the 4-hydroxypyrazole core of 2-(4-Hydroxy-1-yl)acetamide, along with the rationale for their selection.

| Original Scaffold | Potential Replacement Scaffold | Rationale |

|---|---|---|

| 4-Hydroxypyrazole | 4-Hydroxyisoxazole | Maintains the hydroxyl group and a five-membered heterocyclic ring with a similar arrangement of heteroatoms. |

| 4-Hydroxypyrazole | 5-Hydroxy-1,2,3-triazole | Presents the hydroxyl group on a different five-membered heterocycle, potentially altering electronic properties and metabolic stability. |

| 4-Hydroxypyrazole | 3-Hydroxypyrrole | Offers a different hydrogen bonding pattern and electronic distribution while maintaining a five-membered ring structure. |

| 4-Hydroxypyrazole | Fused Bicyclic Systems (e.g., Indazole) | Increases molecular rigidity and explores a larger chemical space, potentially leading to enhanced binding affinity and selectivity. drugbank.com |

Successful scaffold hopping requires a deep understanding of the SAR of the original compound and the use of computational tools to predict the conformational preferences and pharmacophoric overlap of the new scaffolds.

Molecular Interactions and Target Identification

Identification of Specific Protein Targets and Binding Sites

While direct experimental evidence for the protein targets of 2-(4-Hydroxy-1H-pyrazol-1-yl)acetamide is not available, the chemical scaffold is prominently featured in compounds designed as antagonists for the P2X7 receptor. High-throughput screening has identified the (1H-pyrazol-4-yl)acetamide core as a potent inhibitor of this receptor. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. For this class of compounds, the binding site is believed to be allosteric, meaning it is distinct from the ATP binding site.

In addition to the P2X7 receptor, other pyrazole-containing acetamide (B32628) derivatives have been investigated as inhibitors of various protein kinases. For instance, derivatives have been designed to target BRAF V600E, a protein kinase implicated in some cancers. nih.gov Molecular docking simulations for these related compounds suggest that they bind within the ATP-binding pocket of the kinase domain. The pyrazole (B372694) moiety often serves as a hinge-binding element, a common feature for kinase inhibitors.

Table 1: Potential Protein Targets for the Pyrazole Acetamide Scaffold

| Target Class | Specific Example | Potential Role of this compound |

|---|---|---|

| Purinergic Receptors | P2X7 Receptor | Allosteric Antagonist |

Characterization of Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The specific interactions of this compound with a protein target would be dictated by the topology and amino acid composition of the binding site. Based on its structure, several key interactions can be hypothesized.

Hydrogen Bonding: The molecule possesses multiple functional groups capable of forming hydrogen bonds, which are crucial for molecular recognition and binding affinity.

The acetamide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows it to form key interactions with amino acid residues in a binding pocket, such as the hinge region of a kinase.

The 4-hydroxy group on the pyrazole ring is a potent hydrogen bond donor and acceptor. It can form critical interactions with polar residues like aspartate, glutamate, or serine.

The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.

Hydrophobic Contacts: The pyrazole ring, being an aromatic heterocycle, can engage in hydrophobic interactions and π-stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site.

Table 2: Hypothesized Molecular Interactions of this compound

| Functional Group | Potential Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyrazole Ring | Hydrophobic interactions, π-stacking | Phenylalanine, Tyrosine, Tryptophan |

| Pyrazole Nitrogens | Hydrogen bond acceptor | Serine, Threonine, Asparagine, Glutamine |

| 4-Hydroxy Group | Hydrogen bond donor/acceptor | Aspartate, Glutamate, Serine, Histidine |

| Acetamide N-H | Hydrogen bond donor | Aspartate, Glutamate, Main-chain carbonyls |

Conformational Changes Induced Upon Ligand Binding

Ligand binding to a protein target is a dynamic process that often results in conformational changes in both the ligand and the protein. For a target like the P2X7 receptor, the binding of an allosteric antagonist such as a pyrazole acetamide derivative would likely stabilize a non-functional conformation of the receptor, preventing the channel from opening even when ATP is bound.

In the context of protein kinases, the binding of an inhibitor to the ATP pocket can induce significant conformational shifts. For instance, some kinase inhibitors stabilize the "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. While it is unknown if this compound would induce such a change, it is a recognized mechanism for inhibitors with similar scaffolds. These conformational changes are critical for the inhibitory activity of the compound.

Unraveling Off-Target Interactions and Selectivity Profiles

The selectivity of a compound is a critical aspect of its potential as a therapeutic agent, as off-target interactions can lead to undesirable side effects. There is no publicly available information on the selectivity profile of this compound.

To determine selectivity, the compound would need to be screened against a panel of related proteins. For example, if its primary target is a specific kinase, it would be tested against a broad range of other kinases to assess its specificity. The pyrazole core is a common scaffold in many kinase inhibitors, which can sometimes lead to cross-reactivity. The specific substitution pattern on the pyrazole and acetamide moieties is key to achieving selectivity for the intended target. The 4-hydroxy group, for instance, may confer selectivity for a target with a suitably positioned hydrogen bond acceptor/donor, while preventing binding to other proteins that lack this feature in their binding sites.

Without experimental data, any discussion of off-target effects remains speculative. However, the potential for interacting with multiple kinases or other ATP-binding proteins would be a primary consideration in a formal selectivity assessment.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Binding Affinity Prediction and Mode of Action

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger target molecule like a protein. This method is crucial for understanding the binding mode and predicting the binding affinity of pyrazole-based compounds. For derivatives of the pyrazol-1-yl acetamide (B32628) scaffold, docking studies have been instrumental in identifying potential inhibitors for a range of biological targets, including various kinases and enzymes implicated in disease. researchgate.net

Docking simulations place the ligand, in this case, a pyrazole (B372694) acetamide derivative, into the active site of a target protein to determine the most stable binding pose. The analysis reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.govnih.gov For instance, studies on similar pyrazole scaffolds have shown that the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the acetamide group frequently act as hydrogen bond acceptors, forming critical connections with amino acid residues in the hinge region of protein kinases or the catalytic site of enzymes. acs.org The pyrazole ring itself can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding pocket. chemmethod.com

The following table summarizes typical interactions observed for pyrazole-based inhibitors docked into various protein active sites, which are analogous to the interactions expected for 2-(4-Hydroxy-1H-pyrazol-1-yl)acetamide.

| Interaction Type | Ligand Moiety Involved | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bond | Acetamide N-H, Carbonyl C=O, Pyrazole N | GLU, LEU, ASP, LYS |

| Hydrophobic | Pyrazole Ring, Phenyl Groups | VAL, ALA, ILE, PHE |

| π-π Stacking | Pyrazole Ring | PHE, TYR, HIS |

This table is a generalized representation based on common findings for pyrazole derivatives.

A primary output of molecular docking is the calculation of binding energy, which estimates the strength of the interaction between the ligand and its target. A lower, more negative binding energy value typically indicates a more stable complex and higher binding affinity. nih.gov Docking studies on various pyrazole derivatives have reported a range of binding energies, signifying their potential as inhibitors for different protein targets. researchgate.net

The table below presents representative binding energy data from docking studies of various pyrazole derivatives against different protein targets.

| Compound Class | Protein Target | Binding Energy (kcal/mol) |

| Pyrazole-Thiadiazole Derivative | VEGFR-2 (2QU5) | -10.09 |

| Pyrazole-Thiadiazole Derivative | Aurora A (2W1G) | -8.57 |

| Pyrazole-Thiadiazole Derivative | CDK2 (2VTO) | -10.35 |

| Pyrazoline-Thiazole Derivative | Acetylcholinesterase (4EY7) | -6.91 |

Data sourced from studies on various pyrazole derivatives to illustrate typical energy values. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. eurasianjournals.com By simulating the movements of atoms over time, MD can assess the stability of the docked pose and reveal subtle conformational changes in both the ligand and the protein. nih.govbohrium.com For pyrazole derivatives, MD simulations are used to validate docking results, confirming that the key interactions observed in the static model are maintained over a period of nanoseconds. nih.gov Analysis of parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone helps to establish the stability of the complex. nih.gov These simulations are invaluable for understanding the structural adaptability and stability of pyrazole compounds in different environments. eurasianjournals.com

Pharmacophore Modeling for De Novo Drug Design and Lead Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyrazole-based compounds, ligand-based pharmacophore models have been developed to understand their structure-activity relationships (SAR). nih.gov These models typically highlight key features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic or aromatic centers. nih.gov Such a model for a series of pyrazole derivatives might identify the acetamide's N-H group as a hydrogen bond donor, the carbonyl oxygen and pyrazole nitrogens as acceptors, and the pyrazole ring itself as a hydrophobic/aromatic feature. This information is critical for optimizing lead compounds and for designing new molecules with enhanced activity. acs.orgnih.gov

Virtual Screening for Identification of Novel Bioactive Scaffolds

The pyrazole scaffold is recognized for its versatility and is frequently used in virtual screening campaigns to discover novel bioactive compounds. chemmethod.comnih.gov In this approach, large digital libraries containing millions of small molecules are computationally screened against a biological target. acs.orgfiu.edu The pyrazole acetamide structure can be used as a query to find compounds with similar shapes and chemical properties, or a library of pyrazole-containing compounds can be screened against a specific protein target. chemmethod.comacs.org This strategy has proven effective, leading to the identification of novel pyrazole-based inhibitors for targets such as proteasomes and cyclin-dependent kinase 8 (CDK8). chemmethod.comacs.org The geometric and electronic properties of the pyrazole scaffold enable it to form strong interactions, making it an excellent starting point for identifying new therapeutic agents. chemmethod.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. eurasianjournals.com For pyrazole derivatives, DFT is used to calculate fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.comnih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and help predict how the molecule will interact with biological targets. epstem.net

The table below shows representative quantum chemical data for pyrazole derivatives, illustrating the types of parameters calculated.

| Parameter | Description | Typical Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 eV |

| Dipole Moment | Measure of molecular polarity | 2.0 to 5.0 Debye |

These values are illustrative and based on DFT calculations for various pyrazole-based structures. nih.govepstem.net

Future Research Directions in Chemical Biology

Design and Synthesis of Advanced 2-(4-Hydroxy-1H-pyrazol-1-yl)acetamide Analogues

The foundational structure of this compound offers numerous avenues for chemical modification to enhance biological activity, selectivity, and drug-like properties. Future synthetic strategies will focus on creating diverse chemical libraries for extensive structure-activity relationship (SAR) studies.

Key synthetic approaches will likely involve:

Substitution on the Pyrazole (B372694) Ring: Introducing a variety of substituents at the C3 and C5 positions of the pyrazole ring can significantly influence the molecule's interaction with biological targets. nih.gov Conventional synthesis strategies, such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, can be adapted to generate these analogues. nih.gov

Modification of the Acetamide (B32628) Moiety: The acetamide linker and its terminal amide group are critical for forming hydrogen bonds. Altering the linker length or replacing the terminal -NH2 with substituted amines or other functional groups could fine-tune binding affinity and specificity.

Bioisosteric Replacement: The hydroxyl group on the pyrazole ring is a key feature. Future work could explore its replacement with other hydrogen bond donors and acceptors, such as amino or thiol groups, to probe the chemical space around the target's binding pocket.

A systematic approach to analogue synthesis will be crucial. High-throughput synthesis and purification techniques will enable the rapid generation of a focused library of compounds for biological screening.

Table 1: Proposed Modifications for Analogue Synthesis

| Scaffold Position | Proposed Modification | Rationale |

|---|---|---|

| Pyrazole C3/C5 | Alkyl, Aryl, Heteroaryl groups | Explore steric and electronic effects on target binding. nih.gov |

| Pyrazole C4 -OH | -NH2, -SH, -OCH3 | Modulate hydrogen bonding capacity and polarity. |

| Acetamide Linker | Extend or constrain linker | Optimize geometry for target engagement. |

Exploration of Multi-Target Directed Ligands

Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. excli.de Designing multi-target directed ligands (MTDLs) that can modulate several targets simultaneously is an increasingly important strategy in drug discovery. The pyrazole scaffold is well-suited for developing such agents. excli.deresearchgate.net

Future research should focus on designing hybrids of this compound that integrate pharmacophores known to interact with other disease-relevant targets. For instance, in the context of cancer, the pyrazole core, known to be present in many kinase inhibitors, could be combined with moieties that inhibit other key cancer-related proteins. rsc.orgnih.govnih.gov

Table 2: Potential Target Combinations for MTDLs

| Primary Target Class | Secondary Target Class | Therapeutic Area | Rationale for Combination |

|---|---|---|---|

| Protein Kinases (e.g., VEGFR-2) | Histone Deacetylases (HDACs) | Oncology | Synergistic anti-proliferative and anti-angiogenic effects. |

| Monoamine Oxidase B (MAO-B) | Acetylcholinesterase (AChE) | Neurodegenerative Disease | Address both cognitive and neurotransmitter deficits in Alzheimer's disease. excli.deresearchgate.net |

Molecular modeling and computational design will be instrumental in the rational design of these MTDLs, ensuring that the fused pharmacophores can adopt suitable conformations to interact with their respective targets.

Application as Chemical Probes for Cellular Pathway Elucidation

To understand the mechanism of action of this compound and its analogues, it is essential to identify their direct cellular targets and downstream effects. Converting a potent analogue into a chemical probe is a powerful strategy for target identification and validation.

Future work in this area will involve the synthesis of derivatives functionalized with various tags:

Affinity-based probes: Analogues appended with biotin or other affinity tags can be used for pull-down assays coupled with mass spectrometry to identify binding proteins.

Fluorescent probes: Attaching a fluorophore would allow for the visualization of the compound's subcellular localization using advanced microscopy techniques.

Photo-affinity probes: Incorporating a photo-reactive group enables the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating unambiguous target identification.

The key challenge in designing these probes is to ensure that the addition of the tag does not significantly alter the compound's biological activity or cellular permeability. Careful selection of the attachment point and the use of appropriate linkers will be critical for success.

Development of Robust In Vitro Assay Systems for Mechanism of Action Studies

A comprehensive suite of in vitro assays is necessary to fully characterize the biological effects of newly synthesized this compound analogues and to elucidate their mechanism of action. nih.gov Building on established methods for other pyrazole derivatives, a tiered screening approach can be implemented. rsc.org

Table 3: Recommended In Vitro Assays for Mechanistic Studies

| Assay Type | Specific Examples | Purpose |

|---|---|---|

| Biochemical Assays | Kinase activity assays, Protease inhibition assays | Determine direct enzymatic inhibition and calculate potency (IC50 values). rsc.orgmdpi.com |

| Cell Viability Assays | MTT, CellTiter-Glo | Assess anti-proliferative effects on various cancer cell lines. rsc.org |

| Cellular Mechanism Assays | Flow cytometry (cell cycle, apoptosis), Western blotting, Immunofluorescence | Investigate effects on cell cycle progression, induction of apoptosis, and specific signaling pathways. rsc.orgnih.govnih.gov |

| Target Engagement Assays | Cellular Thermal Shift Assay (CETSA), NanoBRET | Confirm that the compound binds to its intended target within a cellular context. |

| Oxidative Stress Assays | DPPH assay, Cellular ROS production assays | Evaluate antioxidant potential and effects on cellular redox status. nih.gov |

These assays will not only help in ranking the potency of new analogues but will also provide crucial insights into their specific cellular effects, distinguishing between cytostatic and cytotoxic mechanisms and identifying key signaling pathways that are modulated.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.gov These computational tools can be applied at various stages of the development of this compound derivatives.

Future applications of AI/ML in this context include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds, helping to prioritize which analogues to synthesize.

Virtual Screening: Using docking simulations and ML-based scoring functions to screen large virtual libraries of compounds against the three-dimensional structure of a target protein. nih.gov This can identify novel hits with diverse chemical scaffolds.

De Novo Design: Employing generative AI models to design entirely new molecules with optimized properties, such as high potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

ADMET Prediction: Training ML models to predict the pharmacokinetic and toxicity profiles of new compounds early in the discovery process, reducing the likelihood of late-stage failures.

By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space to identify and optimize the most promising drug candidates based on the this compound scaffold.

Advanced Mechanistic Investigations via Proteomics and Metabolomics Approaches

While targeted in vitro assays are essential, they provide a limited view of a compound's total cellular impact. Unbiased, systems-level approaches like proteomics and metabolomics can offer a more comprehensive understanding of the mechanism of action. revespcardiol.orgnih.gov

Future research should employ these "omics" technologies to:

Global Proteome Profiling: Use mass spectrometry-based proteomics to quantify changes in the expression of thousands of proteins in cells following treatment with a lead compound. nih.gov This can reveal unexpected off-target effects and identify entire pathways that are perturbed.

Metabolomic Analysis: Analyze the global changes in cellular metabolites to understand how the compound alters cellular metabolism. peerj.commdpi.com This is particularly relevant for diseases with a strong metabolic component, such as cancer.

Integrated Multi-Omics Analysis: Combine proteomics, metabolomics, and transcriptomics data to build a comprehensive model of the compound's cellular effects. peerj.com This integrated approach can reveal complex regulatory networks and provide novel insights into the drug's mechanism of action that would be missed by single-omics studies.

These advanced techniques will be invaluable for understanding the full biological impact of this compound derivatives, identifying biomarkers of response, and potentially uncovering new therapeutic applications.

Q & A

Q. What is the optimal synthetic route for preparing 2-(4-Hydroxy-1H-pyrazol-1-yl)acetamide, and what critical parameters govern its yield?

The synthesis typically involves reacting a pyrazole derivative (e.g., 4-hydroxy-1H-pyrazole) with chloroacetyl chloride in the presence of a base such as triethylamine to neutralize HCl byproducts. Key parameters include:

- Solvent choice : Dichloromethane or similar inert solvents are preferred to minimize side reactions .

- Temperature control : Room temperature or mild heating (25–40°C) ensures controlled reactivity .

- Purification : Recrystallization or column chromatography is essential to isolate the product from unreacted starting materials or byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substitution patterns on the pyrazole ring and acetamide group .

- IR spectroscopy : Identifies functional groups (e.g., N–H stretch in acetamide at ~3300 cm, C=O stretch at ~1650 cm) .

- LC-MS : Validates molecular weight and purity, particularly for detecting hydrolyzed byproducts .

- Elemental analysis : Ensures stoichiometric consistency with the molecular formula .

Q. How does the hydroxy-pyrazole moiety influence biochemical interactions in proteomics or enzyme studies?

The hydroxy group participates in hydrogen bonding with biomolecules, while the acetamide group enables covalent modifications (e.g., nucleophilic substitution). These interactions can inhibit or activate enzymes by altering active-site conformations. Van der Waals forces and π-π stacking with aromatic residues further stabilize binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound?

- Multi-technique validation : Cross-validate NMR, IR, and X-ray crystallography data. For example, discrepancies in hydrogen bonding patterns (observed in crystallography but not NMR) may arise from solvent effects or dynamic interactions in solution .

- Computational modeling : Density Functional Theory (DFT) simulations can predict spectral profiles and compare them with experimental data to identify anomalies .

Q. What computational strategies predict the biological activity of derivatives of this compound?

- PASS algorithm : Predicts potential biological targets (e.g., antimalarial or anticancer activity) based on structural similarity to known bioactive molecules .

- Molecular docking : Evaluates binding affinity to enzymes (e.g., cytochrome P450 or kinases) by simulating interactions with active sites. Use software like AutoDock Vina with force fields optimized for pyrazole derivatives .

Q. How can SHELX software enhance structural determination of hydrogen-bonding networks in crystals?

- SHELXL refinement : Models hydrogen atoms and thermal displacement parameters to resolve weak electron density regions, critical for mapping hydrogen bonds in the pyrazole-acetamide framework .

- Graph-set analysis : Classifies hydrogen-bonding patterns (e.g., motifs) to understand supramolecular assembly and polymorphism .

Q. What experimental strategies address regioselectivity challenges during functionalization of the pyrazole ring?

Q. How do solvent polarity and proticity affect reaction outcomes in derivatization studies?

- Polar aprotic solvents (e.g., DMF) : Enhance nucleophilicity of amines in substitution reactions .

- Protic solvents (e.g., methanol) : Favor hydrolysis of the acetamide group, requiring careful pH control to avoid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.